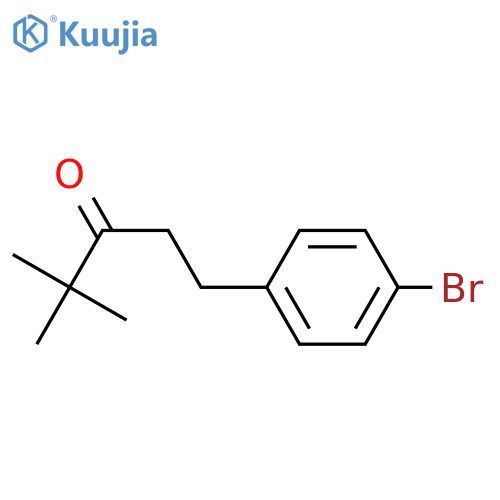Cas no 1099621-38-1 (1-(4-bromophenyl)-4,4-dimethylpentan-3-one)

1099621-38-1 structure
商品名:1-(4-bromophenyl)-4,4-dimethylpentan-3-one
CAS番号:1099621-38-1
MF:C13H17BrO
メガワット:269.177483320236
CID:4571880
1-(4-bromophenyl)-4,4-dimethylpentan-3-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)-4,4-dimethylpentan-3-one
-
- インチ: 1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
- InChIKey: UISHQVCAWSFGMJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Br)C=C1)CC(=O)C(C)(C)C
1-(4-bromophenyl)-4,4-dimethylpentan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-64254-0.5g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-64254-0.05g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Aaron | AR01A9US-2.5g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 2.5g |
$870.00 | 2025-02-09 | |
| A2B Chem LLC | AV57848-500mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 500mg |
$265.00 | 2024-04-20 | |
| Aaron | AR01A9US-100mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 100mg |
$140.00 | 2025-02-09 | |
| 1PlusChem | 1P01A9MG-50mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 50mg |
$118.00 | 2025-03-04 | |
| 1PlusChem | 1P01A9MG-10g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 10g |
$1726.00 | 2023-12-26 | |
| A2B Chem LLC | AV57848-250mg |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 250mg |
$158.00 | 2024-04-20 | |
| 1PlusChem | 1P01A9MG-1g |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 1g |
$444.00 | 2025-03-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324081-5g |
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one |
1099621-38-1 | 95% | 5g |
¥21247.00 | 2024-08-09 |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1099621-38-1 (1-(4-bromophenyl)-4,4-dimethylpentan-3-one) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
